1-Hexopyranosyl-1H-imidazole
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Overview
Description
1-Hexopyranosyl-1H-imidazole is a compound that combines a hexopyranose sugar moiety with an imidazole ring. This unique structure allows it to exhibit properties of both carbohydrates and heterocyclic compounds, making it a subject of interest in various fields of research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexopyranosyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hexopyranose derivatives with imidazole under specific conditions. The reaction conditions often include the use of catalysts such as nickel or copper to facilitate the cyclization process . The reaction may proceed via the addition of nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize advanced techniques such as microwave irradiation and solid-phase synthesis to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-Hexopyranosyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the hexopyranose moiety, leading to different reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1-Hexopyranosyl-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hexopyranosyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hexopyranose moiety may facilitate binding to carbohydrate-recognizing proteins, enhancing the compound’s biological activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Hexopyranosyl-1H-imidazole can be compared with other similar compounds, such as:
1-Hexopyranosyl-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
1-Hexopyranosyl-1H-triazole: Contains a triazole ring, offering different chemical properties and reactivity.
1-Hexopyranosyl-1H-tetrazole: Features a tetrazole ring, which can impact its biological activity and stability.
The uniqueness of this compound lies in its specific combination of a hexopyranose sugar and an imidazole ring, which imparts distinct chemical and biological properties .
Properties
CAS No. |
61425-05-6 |
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Molecular Formula |
C9H14N2O5 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-imidazol-1-yloxane-3,4,5-triol |
InChI |
InChI=1S/C9H14N2O5/c12-3-5-6(13)7(14)8(15)9(16-5)11-2-1-10-4-11/h1-2,4-9,12-15H,3H2 |
InChI Key |
MFFNQAMHVXENEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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